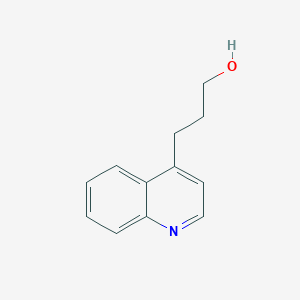

4-Quinolinepropanol

Description

Significance of Quinolines as Privileged Structures in Chemical and Biological Sciences

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in the fields of chemical and biological sciences. researchgate.netnih.govpurdue.edu This designation refers to molecular frameworks that can serve as versatile ligands for a range of biological targets through the strategic modification of their functional groups. researchgate.net The prevalence of the quinoline motif in numerous natural products, pharmaceuticals, and biologically active compounds underscores its importance. nih.govresearchgate.net

Pharmacological studies have demonstrated that compounds incorporating the quinoline ring system exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. mdpi.combritannica.com This broad bioactivity has made the quinoline core a focal point for drug discovery and development, with many synthetic derivatives being investigated for their therapeutic potential. researchgate.netnih.gov The ability of the quinoline structure to be readily functionalized allows chemists to create large libraries of compounds for screening, enhancing the probability of discovering new and effective therapeutic agents. researchgate.net

Overview of 4-Quinolinepropanol and Structurally Related Quinoline Derivatives in Research Context

This compound, with its characteristic quinoline nucleus and a propanol (B110389) side chain at the fourth position, is a compound that sits (B43327) at the intersection of this rich chemical heritage. While extensive research focusing solely on this compound is not widespread, its structural components suggest its primary role as a valuable chemical intermediate in the synthesis of more complex molecules. britannica.comacints.comnouryon.comclariant.com Chemical intermediates are substances produced during the conversion of a reactant to a final product and are crucial in multi-step synthetic processes. britannica.com

The research landscape is populated with studies on structurally related quinoline derivatives, which provides a context for the potential applications of this compound. For instance, derivatives such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have been synthesized and evaluated for their antimycobacterial activity. nih.gov In one study, specific compounds from this series demonstrated significant activity against Mycobacterium tuberculosis. nih.gov

Another area of investigation involves more complex structures incorporating the quinoline propanol motif. A notable example is the novel acylquinoline derivative, 1-(2-methylphenyl)-4-[(3-hydroxypropyl)amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline, which has been studied for its potent anti-ulcer effects. researchgate.netnih.gov Research has shown this compound to be effective in preventing gastric lesions by inhibiting gastric acid secretion. researchgate.netnih.gov

Furthermore, compounds like 4-Hydroxy-6-(3-hydroxy-propyl)-quinoline-3-carboxylic acid 4-chloro-benzylamide are documented in chemical databases, indicating their availability for research and development purposes. nih.gov These examples highlight the utility of the quinoline propanol scaffold in generating molecules with diverse and significant biological activities. The synthesis of these and other related compounds often involves multi-step processes where a molecule like this compound could serve as a key building block.

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-8,14H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOQCMUTFYREPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Quinolinepropanol and Its Analogues

Classical and Modern Approaches to Quinoline (B57606) and Quinolin-4-one Scaffolds

The foundational step in synthesizing 4-quinolinepropanol is the effective construction of the quinoline or quinolin-4-one ring system. This can be achieved through a combination of multi-step sequences involving well-established chemical transformations and increasingly sophisticated catalytic methods.

Multi-Step Synthetic Sequences and Chemical Transformations

Classical organic reactions provide a robust toolbox for the stepwise assembly of the quinoline core. These methods often involve condensation and cyclization reactions that have been refined over many years.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The general mechanism begins with the hydrolysis of the amide bond in isatin under basic conditions (e.g., potassium hydroxide) to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

This method is a facile, one-pot synthetic route to quinoline-4-carboxylic acid derivatives. The resulting carboxylic acid at the 4-position provides a versatile handle for further modifications. For instance, the carboxylic acid group can be converted to other functional groups, which could then be elaborated to introduce the propanol (B110389) chain required for this compound. Decarboxylation of the synthesized cinchoninic acids can be achieved by heating them above their melting points, leading to the corresponding substituted quinolines.

| Reactants | Conditions | Product | Reference |

| Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid | wikipedia.org |

| 5,7-Dinitroisatin, Ethyl 3-oxo-3-phenylpropanoate | Alkaline media | 6,8-Dinitro-2-phenylquinoline-3,4-dicarboxylic acid | doi.org |

| Isatin, Enolizable Ketones | Strong alkaline medium | Quinoline-4-carboxylic acid derivatives |

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a key step in various quinoline synthesis pathways. wikipedia.orgchemistrysteps.com In this context, a suitable aniline (B41778) derivative can act as the Michael donor, adding to an α,β-unsaturated aldehyde or ketone. The resulting intermediate can then undergo an intramolecular cyclization to form the quinoline ring. pharmaguideline.com For instance, the addition of aniline to acrolein (formed from the dehydration of glycerol) is a step in the Skraup synthesis, leading to a propanal intermediate that cyclizes to form 1,2-dihydroquinoline, which is then oxidized to quinoline. pharmaguideline.comnih.gov

More contemporary methods utilize a cascade or tandem approach, where the Michael addition is followed by an intramolecular cyclization in a one-pot procedure. researchgate.net For example, an efficient synthesis of quinolines from o-aminothiophenol and 1,3-ynones involves a sequential Michael addition and cyclization process. researchgate.netrsc.org This strategy often employs a catalyst to facilitate the reaction under mild conditions. rsc.org The mechanism involves the formation of a carbanion from a Michael donor, which then attacks the β-carbon of the Michael acceptor. wikipedia.org The subsequent intramolecular condensation and aromatization lead to the quinoline scaffold.

| Reaction Type | Key Steps | Catalyst/Conditions | Product | Reference |

| Skraup Synthesis | Michael addition of aniline to acrolein, cyclization, oxidation | H₂SO₄, oxidizing agent | Quinoline | pharmaguideline.com |

| Cascade Reaction | Michael addition of o-aminothiophenol to 1,3-ynone, intramolecular cyclization, desulfurization | Zirconocene (B1252598) complex, I₂ | Quinoline | researchgate.netrsc.org |

| Annulation Reaction | Michael addition of o-nitrophenylacetonitrile, intramolecular nucleophilic attack on nitro group | Elevated temperature | 2,3,4-Trisubstituted quinolines | researchgate.net |

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols from carbonyl compounds. fiveable.memasterorganicchemistry.com A Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group. fiveable.memasterorganicchemistry.com To synthesize this compound, a Grignard reagent could be used to introduce the three-carbon propanol chain onto a pre-formed quinoline ring bearing a suitable electrophilic functional group at the 4-position.

For example, a quinoline-4-carboxaldehyde or a quinoline-4-carboxylic acid ester could serve as the starting material. The reaction of ethylmagnesium bromide (a two-carbon Grignard reagent) with quinoline-4-carboxaldehyde, followed by an acidic workup, would yield a secondary alcohol, 1-(quinolin-4-yl)propan-1-ol. Alternatively, reaction of a Grignard reagent with an appropriate epoxide, like propylene (B89431) oxide, could also be envisioned. While Grignard reagents are highly effective, they are sensitive to moisture and incompatible with acidic functional groups like carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com The reaction with esters involves two equivalents of the Grignard reagent, leading to a tertiary alcohol. masterorganicchemistry.com

| Carbonyl Substrate | Grignard Reagent | Intermediate | Final Product (after workup) | Reference |

| Aldehyde (e.g., Quinoline-4-carboxaldehyde) | R-MgX | Alkoxide | Secondary Alcohol | fiveable.mekhanacademy.org |

| Ketone | R-MgX | Alkoxide | Tertiary Alcohol | fiveable.me |

| Ester | 2 equiv. R-MgX | Ketone (after first addition/elimination), then Alkoxide | Tertiary Alcohol | masterorganicchemistry.com |

The Knorr quinoline synthesis is a classical method for preparing 2-hydroxyquinolines (2-quinolones) from β-ketoanilides. synarchive.comwikipedia.org The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which acts as a dehydrating and cyclizing agent. wikipedia.orgdrugfuture.com The mechanism involves the intramolecular electrophilic aromatic substitution of the aniline ring by the enol or enol-like form of the keto group, followed by dehydration to form the quinolone. wikipedia.org

The starting β-ketoanilides are generally prepared by the condensation of an aniline with a β-ketoester. drugfuture.com Depending on the reaction conditions, the Conrad-Limpach-Knorr synthesis can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com The Knorr synthesis specifically refers to the cyclization of the pre-formed β-ketoanilide to the 2-quinolone. synarchive.com While this method directly produces a quinolone, further chemical transformations would be necessary to convert the 2-hydroxyquinoline (B72897) into this compound.

| Reactant | Conditions | Product | Reference |

| β-Ketoanilide | Strong acid (e.g., H₂SO₄, PPA) | 2-Hydroxyquinoline (2-Quinolone) | synarchive.comwikipedia.org |

| Benzoylacetanilide | Excess Polyphosphoric Acid (PPA) | 2-Hydroxyquinoline | wikipedia.org |

| Aniline, β-Ketoester | High temperature, then H₂SO₄ | 2-Hydroxyquinoline | drugfuture.com |

Catalytic Methodologies for Quinoline Ring Formation and Functionalization

Modern synthetic chemistry has increasingly focused on catalytic methods to improve the efficiency, selectivity, and environmental footprint of quinoline synthesis. mdpi.comacs.org These strategies often involve transition metal catalysts that enable novel bond formations and functionalizations. scilit.comnih.gov

Catalytic systems based on rhodium, ruthenium, cobalt, copper, palladium, nickel, and manganese have been developed for the synthesis of quinolines. mdpi.comorganic-chemistry.org These reactions often proceed via C-H bond activation, a powerful strategy for directly functionalizing the quinoline core. scilit.comnih.govrsc.org For example, rhodium-catalyzed ortho-C-H bond activation can be used to construct the quinoline ring. mdpi.com Similarly, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides an efficient route to quinolines. mdpi.com

Nanocatalysts are also emerging as a highly effective option for quinoline synthesis, offering advantages such as high yields, short reaction times, low catalyst loading, and good recoverability. acs.orgnih.gov These catalysts can be used in one-pot protocols, streamlining the synthetic process. nih.gov Furthermore, photocatalytic methods, which utilize visible light, offer an environmentally benign approach for synthesizing N-heterocycles like quinoline. organic-chemistry.org These advanced catalytic methods not only provide efficient access to the basic quinoline scaffold but also allow for the precise introduction of functional groups, which is crucial for the synthesis of complex derivatives like this compound. rsc.orgrsc.org

| Catalyst Type | Reaction | Substrates | Key Features | Reference |

| Cobalt | Cyclization | 2-Aminoaryl alcohols, Ketones | Ligand-free, mild conditions | mdpi.com |

| Ruthenium | Aza-Michael addition, Intramolecular annulation | Enaminones, Anthranils | Simple and easy-to-operate | mdpi.com |

| Copper | Decarboxylative cascade cyclization | Aryl aldehydes, Anilines, Acrylic acid | Good chemo- and regioselectivity | organic-chemistry.org |

| Nickel | Dehydrogenation and condensation | α-2-Aminoaryl alcohols, Ketones/secondary alcohols | Sustainable synthesis | organic-chemistry.org |

| Nanocatalysts | Various one-pot syntheses | Aldehydes, Amines, Methylene (B1212753) compounds | High efficiency, reusability, green solvents | acs.orgnih.gov |

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of quinoline and quinolone derivatives. These reactions typically involve the introduction of a carbonyl group (CO) into an organic molecule, facilitated by a palladium catalyst. While direct synthesis of this compound via this method is not extensively documented in readily available literature, the principles can be applied to create precursors or analogues. For instance, the carbonylative cyclization of appropriately substituted anilines and alkynes can lead to the formation of the quinoline core, which could then be further functionalized to yield the desired propanol side chain.

Recent research has focused on the use of CO surrogates to avoid the handling of toxic carbon monoxide gas. researchgate.net For example, the carbonylation of 2-alkynylanilines bearing an amide moiety has been achieved under mild conditions using benzene-1,3,5-triyl triformate (TFBen) as a CO source. unibo.it This approach has been successful in producing tricyclic fused heterocycles containing an oxazino-quinolinone scaffold with high selectivity for the 6-endo-dig cyclization mode. unibo.it

Table 1: Examples of Palladium-Catalyzed Carbonylative Cyclization for Quinolone Synthesis researchgate.net

| Entry | Reactant 1 | Reactant 2 | Catalyst | CO Source | Product | Yield (%) |

| 1 | 2-Bromonitrobenzene | Phenylacetylene | Pd(OAc)₂ | Mo(CO)₆ | 2-Phenylquinolin-4(1H)-one | 85 |

| 2 | 2-Bromonitrobenzene | 1-Hexyne | Pd(OAc)₂ | Mo(CO)₆ | 2-Butylquinolin-4(1H)-one | 78 |

This table illustrates the general applicability of palladium-catalyzed carbonylation in synthesizing the quinolone core structure, a potential precursor to this compound derivatives.

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts in a wide array of chemical transformations. In the context of quinoline synthesis, NHCs have been employed to catalyze the formation of the quinoline ring system through various reaction pathways. One notable application is in the indirect Friedländer synthesis, where NHCs facilitate the reaction between 2-aminobenzyl alcohols and ketones. nih.govresearchgate.net

The proposed mechanism involves the NHC-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, which then undergoes condensation with the ketone, followed by cyclization and dehydration to afford the quinoline product. A study by Zhu and Cai demonstrated the use of an NHC precursor in the presence of a base to effectively catalyze this transformation for a range of substrates. rsc.org

More recently, an NHC-modulated Pd/Cu cocatalyzed three-component coupling reaction of aminobenzyl alcohols, aryl ketones, and arylboronic acids has been developed for the synthesis of 2,6-diarylquinolines, showcasing the potential of NHCs in multicomponent reactions to build complex quinoline structures. scilit.com

Copper-Catalyzed Cyclization and Azide-Alkyne Cycloaddition (Click Chemistry)

Copper-catalyzed reactions are well-established in the synthesis of nitrogen-containing heterocycles. While specific examples for the direct synthesis of this compound are scarce, copper-catalyzed cyclization reactions provide a viable route to the quinoline core. For instance, the intermolecular cyclization of anilines and terminal acetylene (B1199291) esters catalyzed by copper has been developed to construct C-N and C-C bonds in a cascade process, yielding quinoline derivatives. nih.gov

Furthermore, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgrsc.org This methodology could be strategically employed to link a quinoline moiety with a propanol side chain. For example, a quinoline precursor bearing an azide (B81097) group could be reacted with a propanol derivative containing a terminal alkyne, or vice versa, in the presence of a copper(I) catalyst to form a stable triazole linkage, thus generating a this compound analogue. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netmdpi.com

Iron(III)-Catalyzed Oxidative Coupling Approaches

Iron catalysis has attracted significant attention as a more sustainable and economical alternative to precious metal catalysis. Iron(III)-catalyzed oxidative coupling reactions have been successfully applied to the synthesis of quinolones and quinolines. researchgate.net A one-pot synthesis of 4-quinolones has been reported via an iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones. organic-chemistry.org In this process, the alcohol or methyl arene is oxidized to an aldehyde in the presence of an iron catalyst and an oxidant, followed by condensation, cyclization, and oxidation to form the quinolone ring. organic-chemistry.org

Another approach involves the iron-catalyzed cross-dehydrogenative coupling (CDC) for the direct formation of C-C bonds from C-H bonds, which avoids the need for pre-functionalized substrates. mdpi.com While a direct application to this compound is not explicitly detailed, a visible-light-driven, iron-catalyzed decarboxylative hydroxyalkylation of quinoline has been shown to produce 4-substituted hydroxyalkyl quinolines. mdpi.com This reaction proceeds under acidic conditions and utilizes an iron(III) chloride-phenanthroline complex as the catalyst. mdpi.com

Table 2: Iron-Catalyzed Synthesis of 4-Hydroxyethyl Quinoline mdpi.com

| Entry | Catalyst | Acid | Oxidant | Time (h) | Yield (%) |

| 1 | Fe(phen)Cl₃·H₂O | H₂SO₄ | KIO₃ | 96 | 81 |

| 2 | FeCl₃·6H₂O | H₂SO₄ | KIO₃ | 96 | 0 |

| 3 | Fe(phen)Cl₃·H₂O | - | KIO₃ | 96 | 0 |

| 4 | Fe(phen)Cl₃·H₂O | H₂SO₄ | - | 96 | 0 |

This table highlights the importance of the catalyst, acid, and oxidant in the iron-catalyzed hydroxyalkylation of quinoline.

Regioselective Synthesis and Directed Functionalization Strategies

Achieving regioselectivity in the functionalization of the quinoline ring is a significant challenge in synthetic chemistry. The electronic properties of the quinoline nucleus often favor reactions at specific positions. However, various strategies have been developed to control the position of substitution.

Directed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of substituted quinolines. rsc.org This approach typically involves the use of a directing group that positions a metal catalyst in close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. While direct examples for the synthesis of this compound are not prevalent, the principles of directed functionalization can be applied. For instance, a directing group at a specific position on the quinoline ring could be used to introduce a three-carbon chain at the C4 position. A review by Daugulis and others summarizes recent developments in the C-H functionalization of distal positions in pyridines and quinolines. nih.gov

Molecular iodine-mediated C3 iodination of quinolines has been developed as a metal-free method for regioselective functionalization, which could serve as a handle for further elaboration to introduce a propanol side chain at a different position. nih.gov

Development of Substituted this compound Derivatives and Analogs

The synthesis of substituted this compound derivatives is of interest for exploring structure-activity relationships in various applications. The synthetic methodologies described above can be adapted to introduce a wide range of substituents on both the quinoline ring and the propanol side chain.

For example, starting with substituted anilines or using substituted alkynes in the palladium-catalyzed carbonylation or copper-catalyzed cyclization reactions would lead to derivatives with substituents on the quinoline core. Similarly, the use of functionalized propanol precursors in coupling reactions would allow for modifications of the side chain.

The preparation of various 4-substituted quinoline derivatives has been a subject of research for their potential therapeutic properties. rsc.org While not specific to the propanol side chain, these studies demonstrate the feasibility of introducing diverse functional groups at the 4-position of the quinoline ring.

Optimization of Reaction Conditions for Enhanced Synthesis Efficiency

The efficiency of any synthetic protocol is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing yield and minimizing side products. prismbiolab.combeilstein-journals.org

In the context of quinoline synthesis, various studies have focused on optimizing reaction conditions. For example, in a one-pot synthesis of functionalized chromeno[3,4-b]quinolines, a screening of different catalysts and solvents identified molecular iodine in ethanol (B145695) under refluxing conditions as the optimal choice. researchgate.net

Table 3: Optimization of Catalyst and Solvent for a Quinoline Synthesis researchgate.net

| Entry | Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Iodine | EtOH | 5 | 92 |

| 2 | Piperidine (B6355638) | EtOH | 12 | 65 |

| 3 | Acetic acid | EtOH | 10 | 70 |

| 4 | Iodine | CH₃OH | 6 | 85 |

| 5 | Iodine | CH₃CN | 8 | 78 |

| 6 | No catalyst | EtOH | 24 | No product |

This table demonstrates the significant impact of catalyst and solvent choice on the efficiency of a quinoline synthesis.

High-throughput screening methods using microdroplet reactions have also been employed to rapidly determine the optimized synthesis conditions for quinoxaline (B1680401) derivatives, a related class of heterocycles. nih.gov Such techniques could be applied to the synthesis of this compound to accelerate the discovery of optimal reaction parameters.

Spectroscopic and Structural Elucidation of 4 Quinolinepropanol and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Characterization

The molecular identity and purity of 4-Quinolinepropanol are unequivocally established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's architecture and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. uncw.edutsijournals.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoline (B57606) ring and the propanol (B110389) side chain. The aromatic region (typically δ 7.0-9.0 ppm) would display a set of multiplets corresponding to the six protons on the quinoline core. oregonstate.edulibretexts.org Due to the substitution at the 4-position, the signals for H2, H3, and the protons on the benzo-fused ring (H5, H6, H7, H8) would be present. uncw.edu The signal for the H2 proton is anticipated to be a downfield singlet or doublet around δ 8.8 ppm. researchgate.net The protons of the propyl chain would appear in the upfield region. The methylene (B1212753) group adjacent to the quinoline ring (-CH₂-Ar) would likely resonate around δ 2.5-3.0 ppm, the central methylene group (-CH₂-) around δ 1.8-2.5 ppm, and the terminal methylene group adjacent to the hydroxyl group (-CH₂-OH) around δ 3.5-4.5 ppm. libretexts.org The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound would exhibit a specific number of signals corresponding to each unique carbon atom in the molecule. figshare.com The quinoline ring system typically shows signals in the aromatic region of the spectrum (δ 120-150 ppm). tsijournals.comhoriba.com The carbon atoms of the propanol side chain are expected in the aliphatic region (δ 10-70 ppm). libretexts.orghoriba.com The carbon attached to the nitrogen (C2) and the quaternary carbon at the ring junction (C8a) are typically found at the downfield end of the aromatic signals. The carbons of the propanol chain would be assigned based on their proximity to the electronegative oxygen atom and the aromatic ring; for instance, the C-OH carbon would be the most deshielded of the three, appearing around δ 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| Ar-CH₂- | 2.5 - 3.0 | 30 - 40 |

| -CH₂-CH₂-CH₂- | 1.8 - 2.5 | 20 - 30 |

| -CH₂-OH | 3.5 - 4.5 | 60 - 70 |

| -OH | Variable (broad) | - |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. innovatechlabs.comlibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the alcohol group. scielo.br C-H stretching vibrations from the aromatic quinoline ring would appear just above 3000 cm⁻¹, while those from the aliphatic propanol chain would be observed just below 3000 cm⁻¹. scielo.br The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1450-1650 cm⁻¹ region. tsijournals.comnih.gov A key C-O stretching vibration for the primary alcohol would be located in the 1000-1260 cm⁻¹ range. The region below 900 cm⁻¹ would contain C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic ring. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.orgspectroscopyonline.com The quinoline ring, being an aromatic system, is expected to produce strong Raman signals. tsijournals.com Characteristic ring breathing modes of the quinoline nucleus are typically observed and are sensitive to substitution. uncw.edunih.gov The C-H stretching vibrations will also be present. Raman spectroscopy is particularly useful for observing symmetric vibrations that might be weak or absent in the IR spectrum. americanpharmaceuticalreview.com The analysis of Raman spectra of quinoline derivatives, often supported by DFT calculations, allows for the unambiguous characterization of key vibrational bands. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | IR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |

| C=C, C=N Ring Stretch | IR, Raman | 1450 - 1650 |

| C-O Stretch | IR | 1000 - 1260 |

| Aromatic Ring Breathing | Raman | ~1000 - 1400 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net This technique is particularly informative for compounds containing chromophores, such as the aromatic quinoline ring. du.edu.eg

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show multiple absorption bands characteristic of the quinoline moiety. ucl.ac.uk These absorptions arise from π→π* electronic transitions within the conjugated aromatic system. researchgate.net Typically, quinoline derivatives exhibit strong absorption bands in the range of 220-350 nm. ucl.ac.ukresearchgate.net The introduction of an alkyl substituent at the 4-position may cause a slight bathochromic (red) shift or hyperchromic (increased intensity) effect compared to unsubstituted quinoline. du.edu.eg The solvent polarity can also influence the position and intensity of these absorption bands. ucl.ac.uk

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Solvent |

| π→π | ~230 | Ethanol/Acetonitrile |

| π→π | ~280-320 | Ethanol/Acetonitrile |

| n→π* (shoulder) | ~320-350 | Ethanol/Acetonitrile |

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules (fluorophores). horiba.com Quinoline and many of its derivatives are known to be fluorescent. researchgate.netkuleuven.be

The fluorescence properties of this compound are dictated by the quinoline core. Quinolines are known to be weakly fluorescent, a phenomenon attributed to the presence of non-bonding electrons which can lead to enhanced intersystem crossing, reducing the fluorescence quantum yield. cambridge.org However, the fluorescence can be highly sensitive to the molecular environment, including solvent polarity and pH. cambridge.org Protonation of the quinoline nitrogen often leads to a significant enhancement of fluorescence intensity and a bathochromic shift in the emission wavelength. cambridge.orgcambridge.org

Steady-State Fluorescence: An emission spectrum would be obtained by exciting the molecule at a fixed wavelength (e.g., near its absorption maximum) and scanning the emission wavelengths. For quinoline derivatives, emission is often observed in the 350-500 nm range. nih.govucl.ac.uk An excitation spectrum, which often mirrors the absorption spectrum, can also be recorded. horiba.com

Excitation-Emission Matrix (EEM): EEM, or a fluorescence landscape, is a 3D plot showing emission intensity as a function of both excitation and emission wavelengths. This provides a comprehensive optical fingerprint of the compound and can be used to distinguish it from other fluorescent species or impurities. mdpi.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. gbiosciences.com

For this compound (C₁₂H₁₃NO), the molecular weight is approximately 187.24 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 187. Given the presence of one nitrogen atom, the molecular ion peak will have an odd integer mass, consistent with the nitrogen rule. neu.edu.tr

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such a molecule could include:

Alpha-cleavage: Cleavage of the bond between the first and second carbon of the propanol chain, leading to a stable benzylic-type cation.

Loss of water: Dehydration from the alcohol functional group, resulting in a peak at M-18 (m/z = 169). libretexts.org

Cleavage of the side chain: Fragmentation at different points along the propanol chain can lead to various fragment ions, including a prominent peak corresponding to the stable quinolinemethyl cation. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [C₁₂H₁₃NO]⁺ | 187 | Molecular Ion (M⁺) |

| [C₁₂H₁₁N]⁺ | 169 | [M-H₂O]⁺ |

| [C₁₀H₈N]⁺ | 142 | [M-C₂H₅OH]⁺ (from rearrangement) or similar fragmentation |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov It provides information on bond lengths, bond angles, and the conformation of the molecule. For derivatives of this compound that can be crystallized, single-crystal XRD would reveal the exact orientation of the propanol side chain relative to the planar quinoline ring. oregonstate.eduresearchgate.net

Powder X-ray Diffraction (PXRD) is used for crystalline solid samples to identify the crystalline phase and can be used to determine unit cell parameters. researchgate.netcambridge.orgcambridge.org The PXRD pattern serves as a unique fingerprint for a specific crystalline form. For N-substituted tetrahydroquinoline derivatives, XRD analysis has been used to determine that they crystallize in monoclinic or orthorhombic systems, providing detailed unit-cell parameters. cambridge.orgcambridge.org Analysis of the crystal structure of quinoline derivatives often reveals intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which stabilize the crystal packing. kuleuven.beresearchgate.net Such studies would be invaluable for understanding the solid-state behavior of this compound.

Crystallographic Data Collection and Refinement

The foundation of crystal structure analysis lies in the precise collection of diffraction data and the subsequent refinement of a structural model. nih.gov For a given crystalline compound, a suitable single crystal is selected and mounted on a diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated. nih.gov The goal is to collect a complete set of diffraction intensities. nih.gov

The refinement process involves adjusting the atomic positions, and their displacement parameters, to achieve the best possible fit between the observed diffraction data and the data calculated from the model. nih.gov For the illustrative compound, quinolin-8-yl 4-chlorobenzoate (B1228818), good quality crystals were obtained for X-ray analysis. The refinement of its crystal structure was carried out using SHELXL2018/3, with non-hydrogen atoms refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. mdpi.com

Key crystallographic data and refinement parameters for quinolin-8-yl 4-chlorobenzoate are summarized in the table below. mdpi.com

Table 1: Crystallographic Data and Structure Refinement for Quinolin-8-yl 4-chlorobenzoate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₀ClNO₂ |

| Formula Weight | 283.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0372(4) |

| b (Å) | 10.3959(3) |

| c (Å) | 10.7431(3) |

| α (°) | 90 |

| β (°) | 103.553(1) |

| γ (°) | 90 |

| Volume (ų) | 1307.74(7) |

| Z | 4 |

| Temperature (K) | 150.0(1) |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (g/cm³) | 1.440 |

| F(000) | 584.0 |

| Final R indices [I>2σ(I)] | R₁ = 0.0359, wR₂ = 0.0886 |

| R indices (all data) | R₁ = 0.0456, wR₂ = 0.0940 |

Data sourced from a study on quinolin-8-yl 4-chlorobenzoate. mdpi.com

Investigation of Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is directed by a combination of intermolecular forces, including van der Waals interactions and hydrogen bonds. mdpi.com Hydrogen bonds, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of stable, ordered supramolecular structures. lsbu.ac.uk

The crystal structure of quinolin-8-yl 4-chlorobenzoate is stabilized by a network of weak intermolecular interactions. mdpi.com These include C-H···N and C-H···O hydrogen bonds. In addition to these, the packing is influenced by Cl···π and π···π stacking interactions. Analysis of the interaction energies, calculated using the CE-B3LYP model, revealed that dispersion forces are the dominant contributors to the crystal's stability. This is consistent with the presence of several weak hydrogen bonding interactions. The electrostatic potential map of the molecule indicated the formation of σ-holes on the chlorine atom, though their shallow depth precludes the formation of Cl···Cl interactions. mdpi.com

Comprehensive Structural Assignment and Purity Assessment Methodologies

Beyond single-crystal X-ray diffraction, a suite of spectroscopic techniques is essential for the complete structural assignment and purity verification of a compound in its bulk form. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). mdpi.com

For quinolin-8-yl 4-chlorobenzoate, ¹H and ¹³C NMR spectra were used for its structural characterization. The ¹H-NMR spectrum showed distinct signals corresponding to the protons of the pyridine (B92270) and benzene (B151609) rings of the quinoline moiety. For instance, doublets of doublets at 7.43, 8.20, and 8.88 ppm were assigned to the H-3, H-4, and H-2 protons of the pyridine ring, respectively, with the H-2 proton being the most deshielded due to its proximity to the nitrogen atom. Signals for the fused benzene ring and the 4-chlorobenzoate group were also identified and assigned. The ¹³C NMR spectrum further confirmed the carbon framework of the molecule. These NMR analyses provide a detailed map of the molecule's covalent structure in solution, complementing the solid-state data from crystallography. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 Quinolinepropanol Systems

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 4-Quinolinepropanol, within the active site of a biological target, typically a protein or enzyme. mdpi.comresearchgate.net For quinoline (B57606) derivatives, docking studies have been employed to explore their potential as inhibitors for various enzymes, including kinases and proteases. mdpi.comnih.gov

The analysis of docking results for this compound would involve examining its binding pose within an enzyme's active site to identify key molecular interactions. The quinoline ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov The propanol (B110389) side chain introduces opportunities for hydrogen bonding through its hydroxyl group, potentially interacting with polar residues such as serine, threonine, or the peptide backbone. nih.gov

The binding energy, calculated by the docking software's scoring function, provides a quantitative estimate of the ligand's binding affinity. nih.gov Lower binding energies typically indicate a more stable protein-ligand complex. These simulations allow for a comparative analysis of different quinoline derivatives, helping to identify which structural modifications enhance binding to a specific target. nih.govmdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Kinase

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase A (PDB ID: XXXX) | -7.8 | Tyr54, His41 | π-π Stacking, Hydrophobic |

| Kinase A (PDB ID: XXXX) | -7.8 | Glu166, Asp187 | Hydrogen Bond (via -OH group) |

| Protease B (PDB ID: YYYY) | -6.5 | Phe15 | Hydrophobic |

| Protease B (PDB ID: YYYY) | -6.5 | Lys7, Gln189 | Hydrogen Bond (via quinoline N) |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. scirp.org DFT studies on quinoline and its derivatives have been used to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structural validation. scirp.orgresearchgate.net Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how a molecule will interact with other molecules.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G level of theory)*

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

In Silico Pharmacokinetic Profiles (ADMET) for Lead Compound Identification

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. nih.govfrontiersin.org These computational models use a compound's structure to estimate its pharmacokinetic properties, helping to identify candidates with favorable drug-like characteristics and to flag potential liabilities before costly experimental studies are undertaken. nih.govscienceopen.com Various software platforms and web servers, such as ADMETlab and ADMET Predictor™, are available for these predictions. frontiersin.orgscienceopen.com

For this compound, an in silico ADMET profile would assess parameters like oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes (which are crucial for drug metabolism). frontiersin.org Toxicity predictions can screen for potential issues like carcinogenicity or cardiotoxicity. scienceopen.comfrontiersin.org These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental results. frontiersin.org

Table 3: Predicted In Silico ADMET Profile for this compound

| ADMET Property | Category | Predicted Outcome | Implication for Drug Development |

|---|---|---|---|

| Human Intestinal Absorption | Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeation | Distribution | Moderate | May have CNS effects |

| CYP2D6 Inhibitor | Metabolism | Low Probability | Low risk of drug-drug interactions via this pathway |

| hERG Inhibition | Toxicity | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Mutagenicity | Toxicity | Non-mutagenic | Low risk of carcinogenicity |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. wikipedia.org In a computational context, Quantitative Structure-Activity Relationship (QSAR) models are developed to create mathematical relationships between molecular descriptors (physicochemical properties derived from the structure) and a measured biological response. fiveable.mewikipedia.org

For this compound, SAR and QSAR studies would involve analyzing a series of related analogs to determine which structural features are essential for activity. nih.gov For example, modifications could be made to the length of the alkyl chain, the position of the hydroxyl group, or by adding substituents to the quinoline ring. nih.gov QSAR models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govfiveable.me This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. fiveable.mefrontiersin.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of the protein-ligand complex, the flexibility of the protein, and the role of solvent molecules. nih.govnih.gov

For a complex of this compound bound to a target enzyme, an MD simulation could be performed to assess the stability of the initial docked pose. nih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. mdpi.com Analysis of hydrogen bond persistence throughout the simulation can confirm the importance of specific interactions predicted by docking. nih.gov Conformational analysis helps identify the low-energy shapes the molecule can adopt, which is crucial for understanding how it fits into a binding site. nih.gov

Mechanistic Studies of Chemical Transformations Involving 4 Quinolinepropanol Precursors and Analogues

Elucidation of Reaction Pathways and Intermediates in Quinolinepropanol Synthesis

The formation of quinoline (B57606) derivatives often proceeds through a series of discrete molecular steps involving transient species known as reaction intermediates. mt.comnumberanalytics.com The specific pathway a reaction takes is fundamental to its outcome, influencing product distribution and yield. monash.edu In the context of quinolinepropanol synthesis, various reaction mechanisms have been proposed and investigated, often depending on the starting materials and reaction conditions.

One notable pathway involves the visible-light-driven, iron-catalyzed hydroxyalkylation of quinoline. mdpi.com In this method, the reaction between quinoline and a carboxylic acid, such as propionic acid, is initiated by blue LED light. A proposed mechanism suggests the formation of an iron carboxylate complex, which, upon irradiation, undergoes decarboxylation to generate an alkyl radical. mdpi.com This radical then reacts with a protonated quinoline to form a nitrogen-centered alkyl quinolyl radical cation. Subsequent oxidation of this radical cation leads to the formation of the hydroxyalkylated quinoline product. mdpi.com

Table 1: Proposed Intermediates in the Iron-Catalyzed Synthesis of 1-Quinolin-4-yl-ethanol mdpi.com

| Intermediate | Description |

| Iron Carboxylate (6) | Formed from the interaction between the iron complex and the carboxylic acid. |

| Alkyl Radical (7) | Generated from the decarboxylation of the iron carboxylate promoted by blue light. |

| Nitrogen-centered Alkyl Quinolyl Radical Cation (8) | Formed by the reaction of the alkyl radical with protonated quinoline. |

| Cation (9) | Generated from the oxidation of the radical cation by Fe(III) species. |

Note: The numbers in parentheses correspond to the species illustrated in the reaction mechanism scheme in the source publication.

Another well-established method for quinoline synthesis is the Friedländer annulation, which typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov Mechanistic studies on metal-free heterogeneous catalysts for the Friedländer synthesis, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), have highlighted the crucial role of surface acidity in accelerating the reaction rate. nih.gov The proposed mechanism involves the activation of the carbonyl group of the 2-aminoaryl ketone by the Brønsted acid sites, facilitating the initial condensation with the α-methylene ketone. This is followed by a cyclization and subsequent dehydration to afford the quinoline ring system.

In some synthetic routes, the reaction pathway can involve the formation and rearrangement of complex intermediates. For instance, a one-pot, tandem process for quinoline synthesis has been developed that proceeds through a Michael addition–cyclization condensation catalyzed by a zirconocene (B1252598) complex, followed by an iodine-mediated desulfurative cyclization. rsc.org ESI-MS analysis has been instrumental in identifying key intermediates in this pathway, including a seven-membered 1,5-benzothiazepine (B1259763) ring which undergoes desulfurization to yield the final quinoline product. rsc.org

Catalytic Cycle Analysis in Metal-Mediated Quinoline Formation

Metal catalysts play a pivotal role in many modern methods for quinoline synthesis, offering high efficiency and selectivity. mdpi.com Understanding the catalytic cycle is essential for optimizing reaction conditions and catalyst design. The cycle typically involves the coordination of reactants to the metal center, a series of transformations leading to product formation, and finally, regeneration of the active catalyst.

In the iron-catalyzed hydroxyalkylation of quinoline mentioned earlier, the catalytic cycle involves the interplay between Fe(II) and Fe(III) species. mdpi.com The reaction is initiated by an Fe(III) complex which is reduced to Fe(II) during the radical generation step. The Fe(II) species is then re-oxidized to Fe(III) by a sacrificial oxidant, such as potassium iodate (B108269) (KIO3), to complete the catalytic cycle and allow the reaction to proceed with only a catalytic amount of the iron complex. mdpi.com

Manganese-catalyzed aerobic synthesis of quinolines from 2-aminobenzyl alcohols and ketones under visible light also showcases a detailed catalytic cycle. ntu.edu.sg Mechanistic studies, including UV-visible spectroscopy, EPR, and XPS, have revealed that the Mn(I) pre-catalyst is converted to oxidized Mn intermediates in the presence of blue light and oxygen. These higher valent Mn-oxo intermediates are hypothesized to be the active species that oxidize the benzyl (B1604629) alcohol to the corresponding aldehyde. This is followed by a base-promoted condensation with the ketone and subsequent cyclization to form the quinoline product. ntu.edu.sg

Rhodium-catalyzed C-H activation provides another elegant strategy for quinoline synthesis. mdpi.com For example, the cyclization of aniline (B41778) derivatives with alkynyl esters can be catalyzed by a rhodium complex, with copper(II) species acting as the terminal oxidant. The rhodium catalyst facilitates the ortho-C–H bond activation of the aniline, a key step in the formation of the new ring. mdpi.com

Table 2: Key Steps in Metal-Mediated Quinoline Synthesis

| Catalytic System | Key Mechanistic Steps | Reference |

| Fe(III)Cl3–phenanthroline / Visible Light | 1. Formation of an iron carboxylate. 2. Light-promoted decarboxylation to an alkyl radical. 3. Reaction with protonated quinoline. 4. Oxidation of the radical cation and regeneration of Fe(III). | mdpi.com |

| Mn(I) complex / Visible Light / O2 | 1. Photo-oxidation of Mn(I) pre-catalyst to active Mn-oxo intermediates. 2. Oxidation of 2-aminobenzyl alcohol to the aldehyde. 3. Base-promoted condensation and cyclization. | ntu.edu.sg |

| Rhodium / Cu(II) oxidant | 1. Ortho-C–H bond activation of the aromatic amine by the Rh catalyst. 2. Cyclization with the coupling partner. 3. Oxidant regenerates the active catalytic species. | mdpi.com |

Biological Activity Investigations of 4 Quinolinepropanol and Derivatives in Vitro Focus

Antimicrobial Efficacy (In Vitro Studies)

Derivatives of 4-quinolinepropanol have been synthesized and evaluated for their in vitro antimicrobial capabilities. The core structure, which combines the quinoline (B57606) nucleus with an alkoxy propanol (B110389) side chain, has been explored for its potential to inhibit the growth of a variety of microbial pathogens. nih.gov

Antibacterial Spectrum and Potency (e.g., against Proteus mirabilis, Escherichia coli, Bacillus subtilis, Staphylococcus albus)

A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which are structurally related to this compound, were screened for their antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov The study utilized the well diffusion method to assess the inhibitory effects of these compounds. The results indicated that the synthesized derivatives exhibited a range of activities against the tested strains. nih.gov

For instance, against the Gram-negative bacterium Proteus mirabilis, the derivatives generally showed limited to no activity. nih.gov Similarly, their efficacy against Escherichia coli was not significant in these screenings. nih.gov However, more pronounced activity was observed against the Gram-positive bacteria Bacillus subtilis and Staphylococcus albus, where several of the tested propanol derivatives demonstrated notable zones of inhibition. nih.gov

| Compound Derivative | Bacterial Strain | Activity/Efficacy | Reference |

|---|---|---|---|

| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | Proteus mirabilis | Limited to no significant activity observed. | nih.gov |

| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | Escherichia coli | Limited to no significant activity observed. | nih.gov |

| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | Bacillus subtilis | Demonstrated notable inhibitory activity. | nih.gov |

| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | Staphylococcus albus | Showed significant zones of inhibition. | nih.gov |

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv)

The fight against tuberculosis, a disease caused by Mycobacterium tuberculosis, continues to be a global health priority, necessitating the development of new therapeutic agents. nih.gov Quinoline-based compounds have historically been important in this field. nih.gov

In a study evaluating 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, several compounds showed promising in vitro activity against the M. tuberculosis H37Rv strain. nih.gov The minimum inhibitory concentration (MIC) for thirteen of the sixteen synthesized derivatives ranged from 3.12 to 25 µg/mL. nih.gov Specifically, the compound 1-methoxy-2-(quinolin-4-yl)propan-2-ol (a direct derivative of this compound) and 2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol showed activity comparable to standard antitubercular drugs. nih.gov The research highlighted that substitutions on the quinoline ring and variations in the alkoxy group influenced the antimycobacterial potency. nih.gov

| Compound Derivative | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 1-Methoxy-2-(quinolin-4-yl)propan-2-ol | Mycobacterium tuberculosis H37Rv | 3.12 - 25 µg/mL range for the series | nih.gov |

| 2-(6-Bromoquinolin-4-yl)-1-butoxypropan-2-ol | Mycobacterium tuberculosis H37Rv | Comparable activity to standard drugs | nih.gov |

Antifungal Properties (e.g., against Candida albicans, Aspergillus niger)

The same series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives was also tested for antifungal properties against the opportunistic yeast Candida albicans and the mold Aspergillus niger. nih.gov The in vitro screening, conducted using the well diffusion method, revealed that the compounds possessed antifungal activity. The efficacy of these derivatives was compared against standard antifungal drugs, fluconazole (B54011) and ravuconazole. nih.gov The study indicated that the quinoline-propanol structure contributes to its potential as an antifungal agent, although the potency varied across the different derivatives. nih.gov

| Compound Derivative | Fungal Strain | Activity/Efficacy | Reference |

|---|---|---|---|

| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | Candida albicans | Antifungal activity observed. | nih.gov |

| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | Aspergillus niger | Antifungal activity observed. | nih.gov |

Antiproliferative and Anticancer Research (In Vitro Cell Line Studies)

The quinoline scaffold is a key component in many compounds developed as anticancer agents, with derivatives showing activity through various mechanisms, including the inhibition of tyrosine kinases and tubulin polymerization. nih.govtandfonline.com

Cytotoxicity against Human Cancer Cell Lines (e.g., COLO205, H460, MCF-7, PA 1, HeLa)

While a wide range of quinoline derivatives have been evaluated for cytotoxicity against numerous human cancer cell lines—including MCF-7 (breast), HeLa (cervical), and others—specific data on the in vitro antiproliferative activity of this compound or its closely related 2-(quinolin-4-yl)-1-alkoxypropan-2-ol derivatives against cell lines such as COLO205, H460, MCF-7, PA 1, or HeLa is not extensively documented in the reviewed scientific literature. tandfonline.comresearchgate.net Studies on other, more complex quinoline analogues have shown significant activity; for example, certain quinoline-based combretastatin (B1194345) A-4 analogues demonstrated potent inhibitory effects against MCF-7 and HeLa cells, with IC50 values in the nanomolar range. tandfonline.com However, direct cytotoxicity data for this compound itself remains to be reported.

Mechanisms of Antiproliferative Action at the Cellular and Molecular Levels (In Vitro)

The mechanisms by which quinoline-containing compounds exert their antiproliferative effects are diverse. nih.govasianpubs.org For some analogues, the mode of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. tandfonline.com Other quinoline derivatives function as tyrosine kinase inhibitors or DNA intercalating agents. nih.gov

Specific mechanistic studies focusing on how this compound or its immediate derivatives might exert antiproliferative action at a cellular or molecular level are not detailed in available research. Broader studies on quinoline analogues suggest that potential mechanisms could involve the induction of apoptosis through mitochondrial-dependent pathways and the generation of reactive oxygen species in cancer cells. tandfonline.com However, without direct experimental evidence for this compound, these remain hypothetical modes of action for this specific compound.

Apoptosis Induction and Cell Cycle Arrest

Derivatives of the quinoline scaffold have been extensively studied for their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. In many in vitro studies, quinoline derivatives with demonstrated cytotoxic activity were found to arrest cancer cells in specific phases of the cell cycle, most commonly the G2/M phase, in a concentration-dependent manner. frontiersin.org This disruption of the normal cell cycle progression often leads to the initiation of apoptosis.

For instance, a series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated for their anticancer effects. nih.gov Among them, the compound designated as QTZ05 was particularly effective against several colon cancer cell lines. nih.gov Further investigation revealed that QTZ05 induced a cell cycle arrest at the sub-G1 phase in HCT-116 colon cancer cells. nih.gov This arrest was accompanied by hallmarks of apoptosis, including chromatin condensation and an increase in Annexin V staining, which indicates the externalization of phosphatidylserine, an early apoptotic event. nih.gov

Similarly, hybrid 2-quinolinone derivatives have been shown to induce cell cycle arrest and apoptosis. ajol.info One such derivative, compound 3, when tested against the MCF-7 breast cancer cell line, caused the cells to accumulate in the G2/M phase of the cell cycle. ajol.info This was correlated with an increase in the population of cells undergoing apoptosis, as confirmed by dual annexin-V/propidium iodide staining. ajol.info Other studies on fluoroquinolone derivatives have also confirmed their potential to inhibit the cell cycle and trigger apoptosis in cancer cells, thereby preventing their proliferation. mdpi.com

The induction of apoptosis by quinoline derivatives can be mediated through the mitochondrial-dependent pathway. researchgate.net For example, a promising quinoline hybrid, compound 6f, was found to decrease the mitochondrial membrane potential in MCF-7 cells, a key event in the intrinsic apoptotic cascade. researchgate.net Another class of quinoline-related compounds, tryptanthrin (B1681603) derivatives, which contain an indolo[2,1-b]quinazoline (B1258998) core, have also been shown to induce apoptosis. mdpi.com Compound C1, a tryptanthrin derivative, induced apoptosis in A549 lung cancer cells by modulating the levels of Bcl-2 family proteins and disrupting the mitochondrial membrane potential. mdpi.com It also caused cell cycle arrest in the G2/M phase. mdpi.com Quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have also been reported to induce apoptosis and arrest the cell cycle in the S phase in prostate cancer (PC-3) cells. nih.gov

Table 1: Selected Quinoline Derivatives and their Effects on Apoptosis and Cell Cycle

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| lH-pyrazolo[3,4-b]quinolin-3-amine (QTZ05) | HCT-116 (Colon Cancer) | Sub-G1 cell cycle arrest, apoptosis induction. | nih.gov |

| Hybrid 2-quinolinone (Compound 3) | MCF-7 (Breast Cancer) | G2/M phase cell cycle arrest, apoptosis induction. | ajol.info |

| Fluoroquinolone derivatives | Various Cancer Cells | Cell cycle inhibition, apoptosis induction. | mdpi.com |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide (6f) | MCF-7 (Breast Cancer) | G1 phase cell cycle arrest, apoptosis via mitochondrial pathway. | researchgate.net |

| Tryptanthrin derivative (C1) | A549 (Lung Cancer) | G2/M phase cell cycle arrest, apoptosis via mitochondrial pathway. | mdpi.com |

| Quinoxaline derivative (IV) | PC-3 (Prostate Cancer) | S phase cell cycle arrest, apoptosis induction. | nih.gov |

Inhibition of Topoisomerase II, Protein Kinases, and Phosphoinositide 3-kinases (PI3K)

The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. These include topoisomerase II, various protein kinases, and the phosphoinositide 3-kinase (PI3K) signaling pathway.

Topoisomerase II Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription. Their inhibition can lead to DNA damage and cell death. nih.gov Certain quinolone derivatives have been identified as potent inhibitors of eukaryotic topoisomerase II. For example, CP-67,015, a 6,8-difluoro-7-pyridyl 4-quinolone, was shown to strongly enhance topoisomerase II-induced DNA cleavage, with a concentration for 50% maximal cleavage (CC50) of 33 µg/ml in a radiolabeled assay. nih.gov More recently, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their topoisomerase inhibitory activity. mdpi.com Compound 2E from this series demonstrated significant inhibition of topoisomerase IIα, with 88.3% enzyme activity inhibition, comparable to the well-known inhibitor etoposide. mdpi.com Similarly, a quinoxaline-based derivative, compound IV, showed potent inhibitory effects against topoisomerase II with an IC50 value of 7.529 µM, which was consistent with its apoptosis-inducing mechanism in prostate cancer cells. nih.gov

Protein Kinase and PI3K Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently overactive in many human cancers, making it a prime target for drug development. frontiersin.orgnih.gov Numerous quinoline and quinazoline (B50416) derivatives have been developed as inhibitors of this pathway. A novel series of 4-acrylamido-quinoline derivatives were found to be potent PI3Kα inhibitors, with IC50 values in the nanomolar range (0.50 to 2.03 nM). frontiersin.org A representative compound, 8i, also effectively inhibited other class I PI3Ks and mTOR. frontiersin.org Similarly, 4-amino-quinazoline derivatives have been identified as PI3K inhibitors. nih.gov

Other quinazoline-based compounds have been designed as multi-targeted kinase inhibitors, affecting enzymes like VEGFR, EGFR, HER2, and CDK2. mdpi.com For instance, gefitinib (B1684475) and erlotinib (B232) are 4-amino quinazoline derivatives that inhibit the epidermal growth factor receptor (EGFR). mdpi.com A newly synthesized 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d, exhibited nanomolar inhibitory activity against HER2, EGFR, and VEGFR2. mdpi.com Pyrido[3,4-g]quinazolines have also been evaluated for their inhibitory potential against a panel of protein kinases implicated in Alzheimer's disease, including CDK5, CLK1, and DYRK1A. nih.gov Furthermore, new quinoxaline derivatives have been identified as potent submicromolar dual inhibitors of Pim-1 and Pim-2 kinases, which are linked to cancer progression. nih.gov

Table 2: Inhibition of Key Enzymes by Quinoline Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings (IC50/Inhibition %) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinoline (2E) | Topoisomerase IIα | 88.3% inhibition | mdpi.com |

| Quinoxaline-based (IV) | Topoisomerase II | IC50 = 7.529 µM | nih.gov |

| 4-Acrylamido-quinoline | PI3Kα | IC50 = 0.50 - 2.03 nM | frontiersin.org |

| 4-Alkynyl-quinoline (235) | PI3Kα/β/δ/γ, mTOR | PI3Kα IC50 = 1.63 nM; mTOR IC50 = 3.26 nM | oncotarget.com |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | HER2, EGFR, VEGFR2 | Nanomolar range inhibition | mdpi.com |

| Quinoxaline derivatives (5c, 5e) | Pim-1, Pim-2 | Submicromolar inhibition | nih.gov |

Histone Deacetylase (HDAC) Inhibition and Mitochondrial Dysfunction

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a valid target for cancer therapy. plos.org Several quinoline-related structures have been investigated for HDAC inhibitory activity.

Quinazoline-based hybrids combining features of known HDAC inhibitors have shown potent activity. For example, by combining the structural elements of 4-anilinoquinazoline (B1210976) and hydroxamic acid, dual inhibitors targeting both VEGFR and HDAC enzymes were developed. mdpi.com Compound 18 from this series was identified as a potent inhibitor of both VEGFR-2 and HDAC enzymes, with IC50 values in the nanomolar range. mdpi.com In other work, derivatives of the clinical phase II HDAC inhibitor quisinostat, which has a quinoline scaffold, were synthesized to improve safety while retaining potent antimalarial activity, which is mediated through the inhibition of Plasmodium falciparum HDAC enzymes. scienceopen.com

Mitochondrial dysfunction is a key element in the intrinsic pathway of apoptosis. As mentioned previously, some quinoline derivatives exert their pro-apoptotic effects by directly impacting mitochondrial function. The quinoline hybrid 6f was shown to induce apoptosis by causing a decrease in the mitochondrial membrane potential of MCF-7 cancer cells. researchgate.net Similarly, the tryptanthrin derivative C1, which possesses an indolo[2,1-b]quinazoline core, was found to disrupt the mitochondrial membrane potential in A549 lung cancer cells, leading to apoptosis. mdpi.com These findings suggest that in addition to other mechanisms, direct interference with mitochondrial integrity is a mode of action for certain quinoline-based anticancer compounds.

Table 3: HDAC Inhibition and Mitochondrial Effects of Quinoline-Related Derivatives

| Compound/Derivative Class | Target/Effect | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline-hydroxamic acid hybrid (Compound 18) | HDAC & VEGFR-2 Inhibition | Potent dual inhibition with nanomolar IC50 values. | mdpi.com |

| Quisinostat derivatives | Plasmodium falciparum HDAC Inhibition | Potent antimalarial activity via HDAC inhibition. | scienceopen.com |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide (6f) | Mitochondrial Dysfunction | Decreased mitochondrial membrane potential in MCF-7 cells. | researchgate.net |

| Tryptanthrin derivative (C1) | Mitochondrial Dysfunction | Disrupted mitochondrial membrane potential in A549 cells. | mdpi.com |

Microtubule Polymerization Inhibition

Microtubules are dynamic protein polymers essential for cell structure, transport, and division, particularly the formation of the mitotic spindle. frontiersin.org Agents that interfere with microtubule polymerization or depolymerization are potent anticancer drugs. The natural product Combretastatin A-4 (CA-4) is a well-known inhibitor of tubulin polymerization that binds to the colchicine (B1669291) binding site. frontiersin.org Many quinoline derivatives have been designed as analogs of CA-4 to act as microtubule polymerization inhibitors. frontiersin.org

Studies have shown that active quinoline derivatives can significantly inhibit microtubule polymerization, with some compounds demonstrating potency even greater than CA-4. frontiersin.org For instance, a series of CA-4 analogs incorporating a quinoline scaffold (compounds 55-57) were found to strongly inhibit tubulin polymerization with IC50 values ranging from 0.92 to 1.0 µM, which was comparable to CA-4 (IC50 = 0.96 µM). frontiersin.org These compounds also effectively inhibited the binding of colchicine to tubulin, suggesting they act at the same site. frontiersin.org Another quinoline derivative, compound 66, also showed potent inhibition of microtubulin polymerization (IC50 = 1.21 µM) compared to the control CA-4 (IC50 = 2.17 µM). frontiersin.org

Other classes of quinoline derivatives have also been identified as tubulin inhibitors. A series of 3,4-dihydro-2(1H)-quinolinone sulfonamides were synthesized, and compound D13 from this series strongly inhibited tubulin assembly with an IC50 of 6.74 µM. mdpi.com Molecular docking studies supported the hypothesis that these compounds inhibit tumor cell proliferation by inhibiting tubulin polymerization. mdpi.com Furthermore, 4-phenyl-2-quinolone (4-PQ) derivatives have been investigated as antimitotic agents that inhibit tubulin formation by binding to the colchicine-binding site. mdpi.com

Table 4: Inhibition of Microtubule Polymerization by Quinoline Derivatives

| Compound/Derivative Class | Key Findings (IC50) | Reference Compound (IC50) | Reference |

|---|---|---|---|

| CA-4 quinoline analogs (55-57) | 0.92–1.0 µM | CA-4 (0.96 µM) | frontiersin.org |

| Quinoline derivative (66) | 1.21 µM | CA-4 (2.17 µM) | frontiersin.org |

| 3,4-Dihydro-2(1H)-quinolinone sulfonamide (D13) | 6.74 µM | CA-4 (2.64 µM) | mdpi.com |

| 4-Phenyl-2-quinolone (22) | IC50 = 0.32 µM (COLO205 cells) | Not specified | mdpi.com |

Antiviral Activity Investigations (In Vitro)

The quinoline scaffold and its derivatives have been explored for their potential antiviral activities against a range of viruses. In vitro studies have identified several compounds with inhibitory effects on viral replication.

A series of quinazoline derivatives were synthesized and evaluated as potential non-nucleoside inhibitors of the Bovine viral diarrhea virus (BVDV), a member of the Flaviviridae family. frontiersin.org One derivative, 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol (compound 1.9), showed considerable antiviral activity with a 50% effective concentration (EC50) of 1.7 µM. frontiersin.org

Other studies have focused on different viral targets. For example, new 4-thiazolidinone (B1220212) derivatives were tested against a diverse panel of DNA and RNA viruses. jrespharm.com Compound 6 showed moderate activity against vesicular stomatitis virus (VSV) with an EC50 of 9 µM, while compound 11 was active against both VSV and respiratory syncytial virus (RSV) with an EC50 of 2 µM. jrespharm.com Benzotriazole derivatives have also been investigated, with some showing selective activity against Coxsackievirus B5 (CVB5), a human enterovirus. mdpi.com Compound 18e from this series was identified as a hit compound that protects cells from viral infection, likely by interfering with the early stages of viral attachment. mdpi.com

The natural product tryptanthrin, which contains an indolo[2,1-b]quinazoline core, is known to exhibit a wide range of biological activities, including antiviral properties. mdpi.com Additionally, novel myricetin (B1677590) derivatives bearing ferulic acid amide scaffolds were synthesized and showed remarkable antiviral activities against tobacco mosaic virus (TMV). rsc.org Compound 4l, in particular, had an EC50 value of 196.11 μg/mL, which was superior to the commercial agent ningnanmycin. rsc.org

Table 5: In Vitro Antiviral Activity of Quinoline-Related Derivatives

| Derivative Class | Virus | Activity (EC50) | Reference |

|---|---|---|---|

| Quinazoline derivative (1.9) | Bovine viral diarrhea virus (BVDV) | 1.7 µM | frontiersin.org |

| 4-Thiazolidinone derivative (6) | Vesicular stomatitis virus (VSV) | 9 µM | jrespharm.com |

| 4-Thiazolidinone derivative (11) | VSV, Respiratory syncytial virus (RSV) | 2 µM | jrespharm.com |

| Benzotriazole derivative (18e) | Coxsackievirus B5 (CVB5) | Active, protects cells from infection | mdpi.com |

| Myricetin derivative (4l) | Tobacco mosaic virus (TMV) | 196.11 µg/mL | rsc.org |

Enzyme Inhibition Studies (In Vitro)

Acetylcholinesterase (AChE) Inhibition Mechanisms (e.g., competitive, noncompetitive)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgdrugbank.com Inhibitors of this enzyme, known as AChEIs, increase acetylcholine levels and are used in the treatment of conditions like Alzheimer's disease. drugbank.comnih.gov AChE inhibitors can be classified based on their mechanism of action, primarily as reversible (competitive or noncompetitive) or irreversible. nih.govheraldopenaccess.us

Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the natural substrate (acetylcholine). nih.gov